(R)-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
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Overview
Description
®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrimidinone core, which is often found in biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidinone intermediate reacts with a piperidine derivative.
Attachment of the Phenylbutanoyl Group: This step involves the acylation of the piperidine nitrogen with a phenylbutanoyl chloride in the presence of a base such as triethylamine.
Dimethylamino Propylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the phenylbutanoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions of pyrimidinone derivatives with biological targets such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrimidinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
- (S)-6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
- 6-((3-(Dimethylamino)propyl)amino)-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one
Uniqueness
The ®-enantiomer of this compound may exhibit different biological activity compared to the (S)-enantiomer due to the chiral nature of the molecule. The presence of the dimethylamino propyl group and the phenylbutanoyl moiety also contributes to its unique chemical and biological properties, distinguishing it from other pyrimidinone derivatives.
Properties
Molecular Formula |
C25H37N5O3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
6-[3-(dimethylamino)propylamino]-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]pyrimidin-4-one |
InChI |
InChI=1S/C25H37N5O3/c1-20(21-8-5-4-6-9-21)16-23(31)29-14-10-25(33,11-15-29)18-30-19-27-22(17-24(30)32)26-12-7-13-28(2)3/h4-6,8-9,17,19-20,26,33H,7,10-16,18H2,1-3H3/t20-/m1/s1 |
InChI Key |
TUBXUYRVYKPGPU-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NCCCN(C)C)O)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NCCCN(C)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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